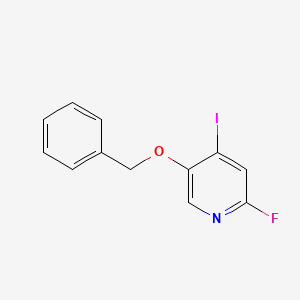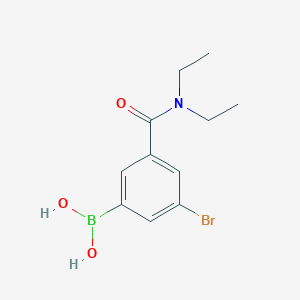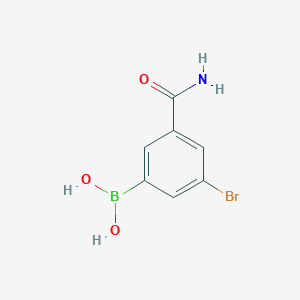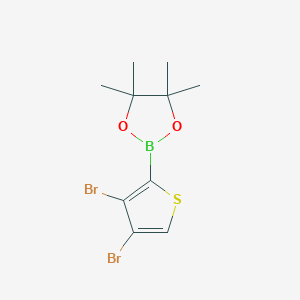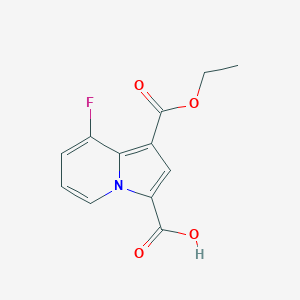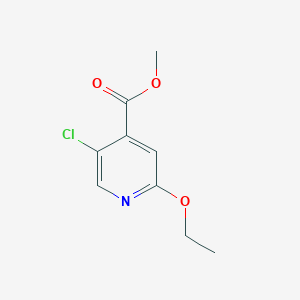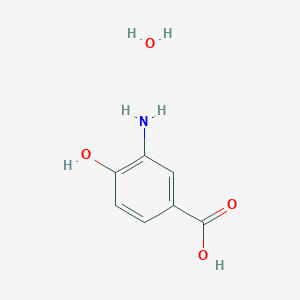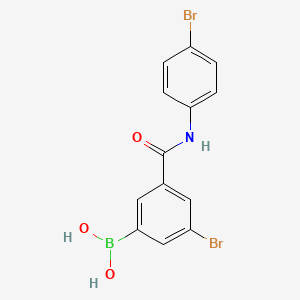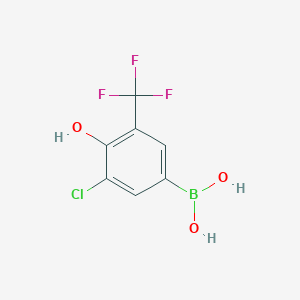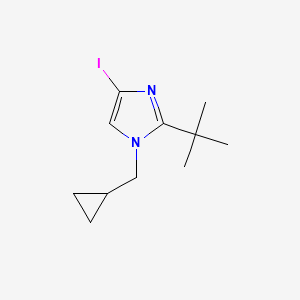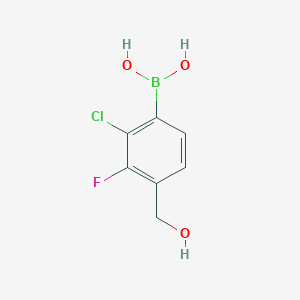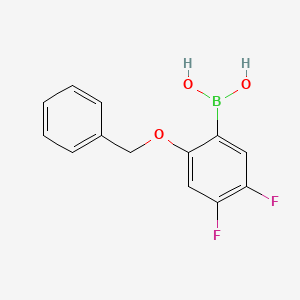
2-Benzyloxy-4,5-difluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-4,5-difluorophenylboronic acid is a boronic acid compound that has gained a lot of attention in scientific research and industry. It has the molecular formula C13H11BF2O3 and a molecular weight of 264.03 g/mol .
Synthesis Analysis
This compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Molecular Structure Analysis
The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The InChI code is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Chemical Reactions Analysis
Boronic acid compounds like 2-Benzyloxy-4,5-difluorophenylboronic acid are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 264.04 g/mol . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
2-Benzyloxy-4,5-difluorophenylboronic acid and related compounds demonstrate significant utility in the field of electrochemistry, particularly in enhancing the performance of lithium-ion batteries. For example, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been identified as a bifunctional electrolyte additive, possessing a reversible redox potential suitable for overcharge protection and acting as an anion receptor to dissolve LiF generated during battery operation. This compound's role in improving battery safety and efficiency underscores the potential of 2-benzyloxy-4,5-difluorophenylboronic acid derivatives in advancing lithium-ion battery technology (Chen & Amine, 2007).
Organic Synthesis and Catalysis
In organic synthesis, these compounds play a crucial role as intermediates and catalysts. The Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids highlights their versatility in synthesizing functionalized organic molecules. This method offers a practical approach for preparing various carboxylic acids, leveraging the easy availability of boronic esters through coupling or direct borylation reactions (Ukai et al., 2006).
Fluorescent Probes and Sensors
Furthermore, derivatives of 2-benzyloxy-4,5-difluorophenylboronic acid contribute to the development of fluorescent probes and sensors, enabling the detection and quantification of biological and chemical species. For instance, novel fluorescence probes designed to selectively detect highly reactive oxygen species and distinguish specific species showcase the compound's application in biological and chemical analysis. These probes' ability to reliably detect reactive species in living cells and their resistance to light-induced autoxidation position them as valuable tools in studying cellular processes and oxidative stress (Setsukinai et al., 2003).
Anticancer Research
In anticancer research, simple phenylboronic acid and benzoxaborole derivatives, structurally related to 2-benzyloxy-4,5-difluorophenylboronic acid, have been investigated for their antiproliferative potential against various cancer cell lines. These compounds have shown promising results as inducers of apoptosis, particularly in ovarian cancer cells, by inducing cell cycle arrest and caspase-3 activation. This research underscores the potential therapeutic applications of these compounds in developing novel anticancer agents (Psurski et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Benzyloxy-4,5-difluorophenylboronic acid likely acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
In the broader context of boronic acids, they are involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Benzyloxy-4,5-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the efficacy of its role in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .
Eigenschaften
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHVFXMMMRJAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4,5-difluorophenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

